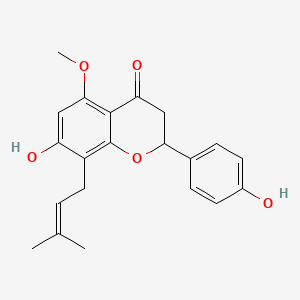

Isoxanthohumol

Übersicht

Beschreibung

Isoxanthohumol is a member of flavanones.

This compound is a natural product found in Humulus lupulus, Sophora flavescens, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Mechanism of Action

Isoxanthohumol exhibits significant antifungal activity against phytopathogenic fungi, particularly Botrytis cinerea. Research indicates that it acts as a botanical fungicide, with an effective concentration (EC50) of 4.32 µg/mL. The antifungal mechanism involves disrupting carbohydrate metabolism and the tricarboxylic acid (TCA) cycle, leading to reduced ATP generation and increased membrane lipid peroxidation, which ultimately causes fungal cell death .

Case Study: Efficacy Against Botrytis cinerea

In a study utilizing RNA-seq and physiological indicators, this compound was shown to significantly affect the metabolic processes of B. cinerea, resulting in enhanced protective and curative effects in vivo. The treatment led to observable changes in cell membrane permeability and increased activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX) .

Metabolic Benefits

Regulation of Lipid Metabolism

this compound has been studied for its role in improving hepatic lipid metabolism. In hyperlipidemic mice models, it was found to activate the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor alpha (PPARα) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. This activation resulted in improved blood lipid profiles, reduced hepatic steatosis, and decreased oxidative stress markers .

Impact on Obesity and Glucose Metabolism

Further research indicates that this compound can prevent obesity by inhibiting dietary fat absorption. Its administration has been associated with enhanced glucose metabolism, suggesting potential applications in managing metabolic disorders such as obesity and diabetes .

Potential Therapeutic Roles

Estrogenic Activity

this compound has been investigated for its estrogenic properties, particularly its conversion into 8-prenylnaringenin, a potent phytoestrogen. This transformation occurs through microbial biotransformation processes, highlighting this compound's potential in hormone-related therapies .

Clinical Implications

The compound's multifaceted effects suggest it could be beneficial in developing treatments for conditions like hyperlipidemia, obesity, and certain fungal infections. Its ability to modulate metabolic pathways presents opportunities for further research into its therapeutic efficacy.

Summary Table of Applications

Analyse Chemischer Reaktionen

Enzyme Inhibition Dynamics

Isoxanthohumol acts as a tight-binding inhibitor of human aldo-keto reductases (AKR1B1 and AKR1B10), critical enzymes in retinoid and lipid metabolism. Key findings include:

| Parameter | AKR1B1 Inhibition | AKR1B10 Inhibition | Method |

|---|---|---|---|

| Inhibition Constant (Kᵢ) | 0.12 μM | 0.09 μM | NADPH absorbance at 340 nm |

| Substrate Competition | Non-competitive | Non-competitive | Catalytic activity assays |

This inhibition involves direct interaction with the enzyme’s active site, disrupting NADPH-dependent redox reactions .

Metabolic Pathway Disruption in Fungi

This compound demonstrates antifungal activity by targeting Botrytis cinerea’s metabolic processes:

Tricarboxylic Acid (TCA) Cycle Interference

-

Enzyme Suppression : Reduces succinate dehydrogenase (SDH) and malate dehydrogenase (MDH) activity by 58% and 62%, respectively, at 10 µg/mL .

-

ATP Depletion : Lowers ATP content by 45% (5 µg/mL) and 72% (10 µg/mL) via respiratory chain disruption .

Respiration Inhibition

| This compound Concentration | Respiration Inhibition Rate |

|---|---|

| 5 µg/mL | 44.31% |

| 50 µg/mL | 67.75% |

This correlates with downregulation of carbohydrate metabolism genes and mitochondrial dysfunction .

Thermal Decomposition

Under combustion, this compound releases:

Reactivity with Oxidizers

Structural Stability and Reactivity

This compound’s reactivity is central to its dual role as a bioactive agent and a subject of physicochemical studies. Further research is needed to elucidate its full synthetic and catalytic potential.

Eigenschaften

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.